molecular formula C12H14ClN3O2 B11479795 Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate

Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11479795
M. Wt: 267.71 g/mol
InChI Key: YYFIJQAKCSIFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially reducing the double bonds within the ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the propylamino group and the ester functionality at the 2-position differentiates it from other imidazo[1,2-a]pyridine derivatives, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C12H14ClN3O2/c1-3-6-14-11-10(12(17)18-2)15-9-5-4-8(13)7-16(9)11/h4-5,7,14H,3,6H2,1-2H3

InChI Key

YYFIJQAKCSIFCO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(N=C2N1C=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.